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Identified Docking Study for Diuvaretin

Based on the current search results, one study was identified that investigated Diuvaretin through molecular

docking.
Aspect Details
Ligand Diuvaretin [1]

Biological Target

Comparative
Compounds

Reported Outcome

Experimental
Validation

VP40 matrix protein of the Marburg virus [1]

Andrographidine-C (reference), Avanafil, Macrourone [1]

Diuvaretin showed better computational binding affinity than the reference

compound, Andrographidine-C [1]

The study used molecular dynamics (MD) simulations (100 ns) and MM-
PBSA analysis to validate docking results and confirm complex stability [1].

Methodology of the Cited Study
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The research employed an integrated computational approach, and its workflow can be summarized as

follows:

3D Pharmacophore Model
Development

Virtual Screening
(Library of 30,000 compounds)

Molecular Docking
Against VP40 Protein

Selection of Top Hits
(Based on Binding Affinity)

Molecular Dynamics
Simulation (100 ns)

Validation via
MM-PBSA Analysis
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Insights for Further Research

The search highlights that public comparative docking data for Diuvaretin is sparse. To advance your

research, consider these steps:

e Explore Specialized Databases: Search deeper in scientific databases such as PubMed, Google
Scholar, and Scopus using keywords like "Diuvaretin docking,” "Diuvaretin computational
screening,” or "Diuvaretin molecular targets."

e Broaden Target Investigation: The current study focuses on an antiviral target. You could propose
new avenues by investigating Diuvaretin's potential against other target classes (e.g., kinases,
GPCRs, or other viral proteins) based on structural or pathway similarities.

¢ Validate with Experiments : The identified study used MD simulations for validation [1]. The most
critical step for confirming any computational finding is experimental validation through assays like
Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular activity
assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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